![molecular formula C6H13NO2 B7902200 2-Aminocyclohexane-1,3-diol](/img/structure/B7902200.png)
2-Aminocyclohexane-1,3-diol
Overview
Description
2-Aminocyclohexane-1,3-diol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Diastereoisomers : A study by Aciro et al. (2008) focused on the metal-free synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol, a compound closely related to 2-Aminocyclohexane-1,3-diol. This synthesis achieved high diastereoselectivity, which is significant in the field of organic chemistry for creating specific molecular configurations (Aciro et al., 2008).
Preparation of Polyhydroxylated Aminocyclohexanes : Ahmad et al. (2011) developed a method for the stereoselective synthesis of polyhydroxylated aminocyclohexane derivatives, which includes compounds similar to 2-Aminocyclohexane-1,3-diol. This process involved a tandem reaction sequence, highlighting an efficient approach to synthesize complex molecules with multiple functional groups (Ahmad et al., 2011).
Characterization of Multicomponent Equilibrium Systems : Hetényi et al. (2003) investigated the formation and characterization of multicomponent equilibrium systems derived from cis- and trans-1-aminomethylcyclohexane-1,2-diol. This research provided insights into the complex behavior of aminodiols in chemical reactions, which is relevant for understanding the properties of 2-Aminocyclohexane-1,3-diol (Hetényi et al., 2003).
Cyclohexane Amino Alcohols Synthesis : Sammes and Thetford (1989) described a method for synthesizing cyclohexane amino alcohols, a category that includes 2-Aminocyclohexane-1,3-diol. Their work focused on introducing amino groups into aliphatic systems, contributing to the development of new synthetic routes in organic chemistry (Sammes & Thetford, 1989).
Study of Diastereoselective Anti-Dihydroxylation : Aciro et al. (2009) explored the diastereoselective anti-dihydroxylation of 3-N,N-dibenzylaminocyclohex-1-ene N-oxide, achieving high diastereoselectivity. This research provides insights into the selective synthesis of compounds similar to 2-Aminocyclohexane-1,3-diol (Aciro et al., 2009).
properties
IUPAC Name |
2-aminocyclohexane-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZNJPXUJURMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959244 | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohexane-1,3-diol | |
CAS RN |
38332-12-6 | |
Record name | NSC264405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminocyclohexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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